3-Methylcyclooctene

Übersicht

Beschreibung

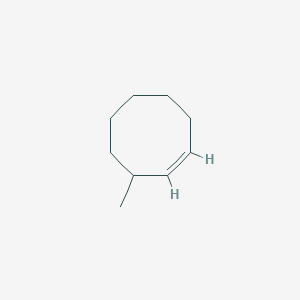

3-Methylcyclooctene is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclooctene, where a methyl group is attached to the third carbon of the cyclooctene ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Reaction of Cyclooctene with Methyl Lithium: One common method involves the reaction of cyclooctene with methyl lithium in the presence of a catalyst.

Oxidation and Methylation of Cyclohexene: Another method involves the oxidation of cyclohexene in the presence of copper carbonate and oxygen, followed by a methylation reaction to produce 3-Methylcyclooctene.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 3-Methylcyclooctene can undergo oxidation reactions, where the double bond in the cyclooctene ring is oxidized to form various oxygenated products.

Reduction: The compound can also undergo reduction reactions, where the double bond is reduced to form saturated derivatives.

Substitution: this compound can participate in substitution reactions, where the methyl group or other hydrogen atoms are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalysts such as palladium on carbon (Pd-C) and platinum oxide (PtO₂) are often used in reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Products such as 3-methylcyclooctanol and 3-methylcyclooctanone.

Reduction: Saturated compounds like 3-methylcyclooctane.

Substitution: Halogenated derivatives and other functionalized cyclooctenes.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Synthesis of Organic Molecules

3-Methylcyclooctene serves as a valuable precursor in organic synthesis. Its unique structure allows for various reactions that are crucial in developing complex organic molecules. It is particularly useful in:

- Polymer Chemistry : It can be polymerized to create high-performance materials.

- Reaction Mechanisms : The compound is often used to study reaction kinetics and mechanisms due to its relatively simple structure and reactivity.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Addition Reactions | Hydrogenation | 3-Methylcyclooctane |

| Oxidation | Reaction with ozone | 3-Methylcyclooctanol, ketones |

| Substitution | Halogenation | Halogenated derivatives |

Biological Applications

Bioorthogonal Chemistry

In biological research, this compound is utilized in bioorthogonal chemistry, which allows for selective labeling and modification of biomolecules within living systems. This application is significant for:

- Targeted Drug Delivery : The compound can facilitate the development of drug delivery systems that selectively target specific cells or tissues.

- Biomolecule Modification : It enables the modification of proteins and nucleic acids for research purposes.

Medical Applications

Drug Development

Research into the medicinal properties of this compound has identified potential applications in drug development. The compound's reactivity can be harnessed to create novel pharmaceuticals. Notable areas include:

- Anticancer Agents : Studies have suggested that derivatives of this compound may exhibit anticancer properties.

- Metabolic Pathways : Investigations into how this compound interacts with metabolic pathways could lead to the discovery of new therapeutic targets.

Industrial Applications

Production of Specialty Chemicals

The industrial sector utilizes this compound in the manufacture of specialty chemicals and materials. Its applications include:

- Coatings and Adhesives : The compound's chemical properties make it suitable for high-performance coatings.

- Polymer Production : It is used in producing advanced polymers with enhanced mechanical properties.

Case Study 1: Polymer Synthesis Using this compound

A study demonstrated the polymerization of this compound to produce a new class of thermoplastic elastomers. The resulting materials exhibited improved elasticity and thermal stability compared to traditional polymers.

Case Study 2: Bioorthogonal Labeling Techniques

Research highlighted the use of this compound in bioorthogonal labeling techniques, allowing scientists to track cellular processes in real-time. This technique has implications for understanding disease mechanisms and developing targeted therapies.

Wirkmechanismus

The mechanism of action of 3-Methylcyclooctene involves its ability to participate in various chemical reactions due to the presence of the double bond and the methyl group. The double bond allows for addition reactions, while the methyl group can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclooctene: The parent compound of 3-Methylcyclooctene, which lacks the methyl group.

Cyclohexene: A smaller cyclic alkene with similar reactivity but different structural properties.

Norbornene: Another cyclic olefin with a different ring structure and reactivity profile.

Uniqueness of this compound

This compound is unique due to the presence of the methyl group, which can significantly alter its chemical properties and reactivity compared to other cyclooctenes. This makes it a valuable compound for studying the effects of substituents on cyclic alkenes and for developing new synthetic methodologies .

Biologische Aktivität

3-Methylcyclooctene (3-MCO) is a cyclic alkene with the molecular formula CH. Its unique structure, characterized by a methyl group attached to a cyclooctene ring, positions it as an interesting compound for various biological and chemical applications. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic uses, and relevant research findings.

This compound is known for its reactivity due to the presence of a double bond within a cyclic structure. This configuration allows it to participate in various chemical reactions, including polymerization and addition reactions. The compound's physical properties include:

- Molecular Weight : 128.23 g/mol

- Boiling Point : Approximately 130°C

- Density : 0.81 g/cm³

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives of cyclic alkenes, including 3-MCO, against several pathogenic microorganisms. The results demonstrated that 3-MCO possesses moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| This compound | 25 | 30 |

The minimum inhibitory concentration (MIC) values suggest that while 3-MCO is not the most potent compound, it holds promise for further development as an antimicrobial agent.

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts), this compound demonstrated low toxicity levels. The IC values were found to be significantly higher than those of many established cytotoxic agents, indicating a favorable safety profile for potential therapeutic applications.

| Cell Line | IC (µM) |

|---|---|

| HaCat | >100 |

| BALB/c 3T3 | >100 |

These findings suggest that while 3-MCO can inhibit bacterial growth, it is less harmful to human cells at comparable concentrations.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The compound showed promising interactions with proteins involved in bacterial cell wall synthesis and DNA replication, indicating potential mechanisms through which it exerts its antimicrobial effects.

Case Studies and Research Findings

- Antimicrobial Activity : In a comparative study on cyclic alkenes, researchers found that derivatives of cyclic compounds like 3-MCO could serve as lead compounds for developing new antibiotics targeting resistant strains of bacteria.

- Therapeutic Applications : Given its favorable cytotoxicity profile and antimicrobial properties, researchers are exploring the use of this compound in formulations aimed at treating skin infections or as a preservative in cosmetic products.

Eigenschaften

IUPAC Name |

(1Z)-3-methylcyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMAAJKEQOXIML-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/1CCCCC/C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-05-1 | |

| Record name | NSC120745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.